molecular formula C20H21FN6O2 B14874714 (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B14874714
M. Wt: 396.4 g/mol
InChI Key: MQCMORMLNSWFFL-UHFFFAOYSA-N
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Description

The compound “(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a triazole ring, a fluorophenyl group, and a methoxyphenyl piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl amine reacts with a suitable precursor.

    Attachment of the methoxyphenyl piperazine: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the triazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogens or other groups can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted triazoles, fluorophenyl derivatives, and methoxyphenyl piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

Medicinally, compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, or anti-microbial agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved might be related to cell signaling, metabolism, or other critical biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-((2-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
  • (5-((2-bromophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of the compound lies in the specific substitution pattern on the triazole ring and the presence of the fluorophenyl and methoxyphenyl piperazine groups. These structural features can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H21FN6O2

Molecular Weight

396.4 g/mol

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21FN6O2/c1-29-17-9-5-4-8-16(17)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-15-7-3-2-6-14(15)21/h2-9H,10-13H2,1H3,(H2,22,23,24,25)

InChI Key

MQCMORMLNSWFFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F

Origin of Product

United States

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